7-(3-bromobenzyl)-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Methoxylation: Introduction of the methoxy group to the phenoxy ring.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Methylation: Introduction of methyl groups at specific positions on the purine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of the reaction processes.
Chemical Reactions Analysis
Types of Reactions
7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the bromine atom would yield a hydrogenated derivative.
Scientific Research Applications
7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-BROMOPHENYL)METHYL]-8-(4-HYDROXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 7-[(3-CHLOROPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19BrN4O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(4-methoxyphenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19BrN4O4/c1-24-18-17(19(27)25(2)21(24)28)26(12-13-5-4-6-14(22)11-13)20(23-18)30-16-9-7-15(29-3)8-10-16/h4-11H,12H2,1-3H3 |
InChI Key |
DMQHBLITWVZVON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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